Menisperine chloride

Description

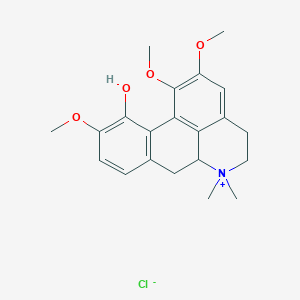

Menisperine chloride is an alkaloid-derived compound, primarily identified in traditional Chinese medicinal herbs such as Shan Dou Gen (山豆根, Sophora tonkinensis). It belongs to the isoquinoline alkaloid class and is structurally related to other bioactive alkaloids like sinomenine and tetrandrine . This compound is likely a quaternary ammonium salt formed by the reaction of menisperine with hydrochloric acid, enhancing its solubility and stability for therapeutic applications .

Properties

CAS No. |

20911-73-3 |

|---|---|

Molecular Formula |

C21H26ClNO4 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;chloride |

InChI |

InChI=1S/C21H25NO4.ClH/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H |

InChI Key |

PAEPOVLQEIALGP-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[Cl-] |

Synonyms |

isocorydine methochloride menisperine menisperine chloride, (S)-isomer menisperine iodide, (S)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- This compound: Studies are restricted to traditional medicine contexts, with one in vitro study suggesting inhibition of hepatitis B virus replication . No clinical trials or toxicity profiles are available.

- Sinomenine HCl: Over 50 clinical trials confirm its safety and efficacy in autoimmune diseases, highlighting a research disparity with this compound .

- Synthetic Hydrochlorides : Meperidine HCl and prilocaine HCl have extensive pharmacokinetic data, underscoring the need for similar standardization in plant-derived hydrochlorides .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Menisperine chloride, and how is its purity validated?

- Methodological Answer : Synthesis typically involves quaternization of the parent alkaloid using hydrochloric acid. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Elemental analysis (C, H, N) should confirm stoichiometric ratios within ±0.3% deviation. Reproducibility requires strict control of reaction temperature (±2°C) and solvent purity (e.g., anhydrous ethanol) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-PDA (photodiode array) can track degradation products. For pH-dependent stability, use buffer solutions (pH 1.2–9.0) with UV-Vis spectroscopy to monitor absorbance shifts. Mass spectrometry (LC-MS) identifies major degradation pathways (e.g., hydrolysis of the chloride moiety). Report degradation kinetics using Arrhenius plots for shelf-life extrapolation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Step 1 : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).

- Step 2 : Validate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts.

- Step 3 : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Step 4 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO lot variability) .

Q. What strategies are recommended for elucidating this compound’s mechanism of action when traditional target-identification approaches fail?

- Methodological Answer :

- Strategy 1 : Use thermal proteome profiling (TPP) to detect protein targets by monitoring thermal stability shifts in cell lysates.

- Strategy 2 : Employ CRISPR-Cas9 genome-wide screens to identify synthetic lethal interactions.

- Strategy 3 : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS/MS) data to map pathway perturbations .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical models?

- Methodological Answer :

- Approach 1 : Perform pharmacokinetic (PK) studies to assess bioavailability (e.g., plasma Cₘₐₓ, t₁/₂) and tissue distribution via LC-MS/MS.

- Approach 2 : Evaluate metabolite activity using hepatic microsome assays.

- Approach 3 : Optimize dosing regimens using PK/PD modeling (e.g., Emax models) to align exposure with therapeutic windows .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies with non-linear kinetics?

- Methodological Answer : Use a four-parameter logistic model (4PL) for sigmoidal dose-response curves. For non-sigmoidal data, apply the Hillslope model or Bayesian hierarchical modeling to account for inter-experiment variability. Report 95% confidence intervals for EC₅₀ values and use Akaike’s Information Criterion (AIC) for model selection .

Q. How should researchers validate computational predictions (e.g., molecular docking) of this compound’s binding affinity experimentally?

- Methodological Answer :

- Validation 1 : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff).

- Validation 2 : Use isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).

- Validation 3 : Compare docking poses with X-ray crystallography or cryo-EM structures of target complexes .

Tables for Methodological Reference

Table 1 : Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Acceptable Range | Reference |

|---|---|---|---|

| HPLC-PDA | Retention time, peak area precision | RSD ≤ 2.0% | |

| ¹H NMR | Chemical shift (δ), multiplicity | ±0.02 ppm, J ± 0.2 Hz | |

| Elemental Analysis | % C, H, N | Theoretical ± 0.3% |

Table 2 : Critical Factors in Biological Activity Assays

| Factor | Impact on IC₅₀ | Mitigation Strategy |

|---|---|---|

| Cell confluency | Alters receptor expression | Standardize to 70–80% confluency |

| Serum lot | Binds lipophilic compounds | Use charcoal-stripped serum |

| DMSO concentration | Cytotoxicity at >0.1% v/v | Limit to ≤0.1% with vehicle controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.